LY 306740

Description

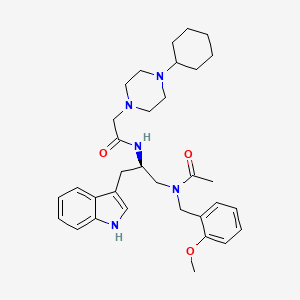

LY 306740 is a chemical compound categorized under acetamides, as indicated by its structural classification and presence in a group of amide derivatives . The compound’s structure, inferred from its naming conventions, likely includes an acetamide backbone with additional functional groups that modulate its reactivity or biological activity.

Propriétés

Formule moléculaire |

C33H45N5O3 |

|---|---|

Poids moléculaire |

559.7 g/mol |

Nom IUPAC |

N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-cyclohexylpiperazin-1-yl)acetamide |

InChI |

InChI=1S/C33H45N5O3/c1-25(39)38(22-26-10-6-9-15-32(26)41-2)23-28(20-27-21-34-31-14-8-7-13-30(27)31)35-33(40)24-36-16-18-37(19-17-36)29-11-4-3-5-12-29/h6-10,13-15,21,28-29,34H,3-5,11-12,16-20,22-24H2,1-2H3,(H,35,40)/t28-/m1/s1 |

Clé InChI |

HCKQHXNWJMHBJT-MUUNZHRXSA-N |

SMILES isomérique |

CC(=O)N(CC1=CC=CC=C1OC)C[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CN4CCN(CC4)C5CCCCC5 |

SMILES canonique |

CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCN(CC4)C5CCCCC5 |

Synonymes |

LY 306,740 LY 306740 LY 307,679 LY 307679 LY-306,740 LY-306740 LY-307,679 LY-307679 LY306,740 LY306740 LY307,679 LY307679 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of LY 306740 involves multiple steps, starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired molecular structure .

Industrial Production Methods

Industrial production methods for this compound are also proprietary. These methods are designed to optimize yield, purity, and cost-effectiveness. They often involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

LY 306740 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound .

Applications De Recherche Scientifique

Chemistry: It is used as a model compound to study the behavior of neurokinin 1 receptor antagonists.

Biology: It helps in understanding the role of neurokinin 1 receptors in biological processes such as pain modulation and inflammation.

Medicine: It has potential therapeutic applications in treating conditions like asthma, chronic obstructive pulmonary disease, and other inflammatory diseases.

Industry: It is used in the development of new drugs and therapeutic agents targeting neurokinin 1 receptors.

Mécanisme D'action

LY 306740 exerts its effects by blocking the neurokinin 1 receptor, which is a protein involved in the transmission of pain and inflammatory signals. By inhibiting this receptor, this compound can reduce pain and inflammation. The molecular targets and pathways involved include the inhibition of substance P, a neuropeptide that binds to the neurokinin 1 receptor and triggers pain and inflammatory responses .

Comparaison Avec Des Composés Similaires

Key Observations:

Functional Group Variations: this compound shares the acetamide backbone with compounds like metazachlor and mefluidide. Mandestrobin, while containing an amide group, incorporates a strobilurin-like scaffold, which is absent in this compound .

Application Divergence: Unlike metazachlor (herbicidal) and mandestrobin (fungicidal), this compound’s role remains undefined in the available literature, suggesting it may be a novel research compound or intermediate .

Limitations of Available Data

- Pharmacokinetic or Pharmacodynamic Data: No information on absorption, metabolism, or toxicity of this compound.

- Experimental Results : Lack of comparative efficacy studies (e.g., IC₅₀ values, binding assays) limits functional analysis.

- Synthetic Pathways : Details on this compound’s synthesis or modifications are absent.

Recommendations for Future Research

Structural Characterization : X-ray crystallography or NMR studies to resolve this compound’s exact structure.

Functional Screening : Comparative assays against biological targets of related compounds (e.g., fungal enzymes for mandestrobin analogs).

Therapeutic Potential: Exploration in agrochemical or biomedical contexts, guided by structural analogs.

Q & A

Q. How can researchers ensure ethical rigor in studies involving this compound’s testing in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Use power analysis to minimize animal numbers while maintaining statistical validity. Include blinded outcome assessment and randomization in protocols. Pre-register studies on platforms like OSF to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.